2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol
Description
Properties
IUPAC Name |
2-[4-(methylaminomethyl)piperidin-1-yl]-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-16-11-13-7-9-17(10-8-13)12-15(18)14-5-3-2-4-6-14/h2-6,13,15-16,18H,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIOFCNWSVIVGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(CC1)CC(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol typically involves:
- Construction or modification of the piperidine ring system.
- Introduction of the methylaminomethyl substituent at the 4-position of the piperidine.
- Attachment of the 1-phenylethanol moiety to the nitrogen atom of the piperidine ring.
The key synthetic challenges include regioselective functionalization of the piperidine ring and efficient coupling of the phenylethanol fragment.
Stepwise Preparation Details
Preparation of 1-(2-aminoethyl)piperidin-4-ol Intermediate
A crucial intermediate in the synthesis is 1-(2-aminoethyl)piperidin-4-ol, which can be prepared via palladium-catalyzed reactions involving palladium(II) acetate and bis(diphenylphosphino) ligands under reflux conditions in toluene. The reaction uses caesium carbonate and triethylamine as bases to facilitate amination and ring closure steps. The product is isolated by extraction and purified by preparative high-performance liquid chromatography (HPLC), yielding about 30% of the theoretical amount under optimized conditions.
Reaction Conditions Summary:
| Reagents | Conditions | Yield (%) |
|---|---|---|
| Palladium(II) acetate, ligand, caesium carbonate, triethylamine | Reflux in toluene, 16 h (twice) | ~30 |
Reductive Amination for Methylaminomethyl Substitution
The methylaminomethyl group at the 4-position of the piperidine ring is introduced via reductive amination of an aminomethyl resin equipped with a benzaldehyde linker or by direct alkylation using methylamine derivatives. This step ensures selective substitution without over-alkylation.
Coupling with 1-Phenylethan-1-ol Moiety
The coupling of the piperidine intermediate with the 1-phenylethanol fragment is performed by nucleophilic substitution or reductive amination, often under inert atmosphere conditions with bases such as N-ethyl-N,N-diisopropylamine in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature for 16–19 hours. The reaction mixture is then purified by preparative HPLC to afford the final compound with yields ranging from 30% to 80%, depending on the specific conditions and scale.
Detailed Experimental Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Palladium-catalyzed amination | Pd(OAc)2, BINAP ligand, Cs2CO3, triethylamine, reflux in toluene | 30 | Intermediate isolation by HPLC |
| Reductive amination | Aminomethyl resin with benzaldehyde linker, reductive amination | N/A | Resin-supported synthesis |
| Coupling with phenylethanol | N-ethyl-N,N-diisopropylamine, THF/DCM, RT, 16–19 h | 30–80 | Purification by preparative HPLC |
Research Findings and Analysis
- The use of palladium-catalyzed amination reactions is effective for constructing the piperidine intermediate with high regioselectivity and functional group tolerance.
- Reductive amination on resin supports provides a versatile platform for introducing the methylaminomethyl substituent, allowing for easy purification and scalability.
- The final coupling step benefits from mild reaction conditions and inert atmosphere to prevent side reactions, enabling good yields and purity of the target compound.
- Purification by preparative HPLC is critical due to the compound’s polarity and complexity, ensuring removal of side products and unreacted starting materials.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Yield Range | Purification Method |
|---|---|---|---|---|
| Piperidine Intermediate Synthesis | Pd-catalyzed amination | Pd(OAc)2, BINAP, Cs2CO3, triethylamine, reflux | ~30% | Extraction and preparative HPLC |
| Methylaminomethyl Substitution | Reductive amination on resin | Aminomethyl resin, benzaldehyde linker, reductive amination | N/A | Resin cleavage and HPLC |
| Final Coupling with Phenylethanol | Nucleophilic substitution/reductive amination | N-ethyl-N,N-diisopropylamine, THF/DCM, RT, inert atmosphere | 30–80% | Preparative HPLC |
Chemical Reactions Analysis
2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a secondary amine or a primary amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methylamino group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.
Addition: The compound can participate in addition reactions, where reagents such as hydrogen halides or halogens add across the double bond.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from -78°C to 100°C. Major products formed from these reactions include ketones, aldehydes, secondary amines, primary amines, and substituted derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a therapeutic agent in several areas:
-
CNS Disorders:
- Alzheimer's Disease and Cognitive Impairment: Research indicates that compounds structurally similar to 2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol may inhibit enzymes related to cognitive decline, such as acetylcholinesterase. This inhibition can potentially enhance cholinergic signaling, thereby improving cognitive functions in patients with Alzheimer's disease .
- Pain Management:
- Metabolic Disorders:
Neuropharmacological Insights
The compound's piperidine structure is significant for its neuropharmacological properties:
- Receptor Interaction: Its ability to bind selectively to various receptors, including dopamine and serotonin receptors, suggests potential applications in treating mood disorders and schizophrenia .
Case Studies
Mechanism of Action
The mechanism of action of 2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to changes in neuronal activity and has potential therapeutic effects in the treatment of neurological disorders. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with dopamine and serotonin receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular and Structural Differences
The table below highlights key differences between the target compound and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Substituents |
|---|---|---|---|---|
| 2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol (Target) | C₁₅H₂₄N₂O* | 248 (calculated) | Piperidine, phenylethanol, methylamino | 4-[(Methylamino)methyl] on piperidine |
| 2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol (CID 54592604) | C₁₄H₂₂N₂O | 234.34 | Piperidine, phenylethanol, aminomethyl | 4-(Aminomethyl) on piperidine |
| 2-(Methylamino)-1-phenylethan-1-ol (HMDB0001387) | C₉H₁₃NO | 151.21 | Phenylethanol, methylamino | Methylamino group on ethanol chain |
Key Observations:
Size and Complexity: The target compound and CID 54592604 both contain a piperidine ring, making them larger (MW ~234–248 g/mol) than HMDB0001387 (MW 151.21 g/mol), which lacks the piperidine moiety.
Substituent Effects: Methylation of Amine: The target compound’s methylamino group (-NHCH₃) reduces basicity compared to the primary amine (-NH₂) in CID 54592604. This may decrease hydrogen-bonding capacity and alter interactions with biological targets . Piperidine vs.
Functional Group Positioning: The methylaminomethyl group in the target compound is positioned on the piperidine ring, whereas HMDB0001387’s methylamino group is directly attached to the ethanol chain. This positional difference could influence conformational flexibility and steric effects .
Biological Activity
2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol, also known by its CAS Number 1306603-13-3, is a compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C15H24N2O
- Molecular Weight : 248.36 g/mol
- Structure : The compound features a piperidine ring, which is known for its diverse biological activities.
1. Antimicrobial Activity
Research indicates that compounds incorporating piperidine structures often exhibit significant antimicrobial properties. For instance, similar derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| This compound | S. typhi | Moderate |
| This compound | B. subtilis | Strong |
2. Enzyme Inhibition
The compound is hypothesized to act as an inhibitor for various enzymes, particularly acetylcholinesterase (AChE) and urease. Compounds with similar structures have demonstrated potent AChE inhibition with IC50 values in the low micromolar range, making them potential candidates for treating neurodegenerative diseases like Alzheimer's .
Study on Antimicrobial Efficacy
A recent study synthesized several piperidine derivatives, including variations of this compound, and evaluated their antimicrobial efficacy against a panel of pathogens. The results indicated that compounds with the piperidine moiety exhibited enhanced antibacterial activity compared to controls, suggesting a promising avenue for developing new antimicrobial agents .
Study on Neuroprotective Effects
Another investigation focused on the neuroprotective properties of piperidine derivatives in models of Alzheimer's disease. The study revealed that certain derivatives showed significant inhibition of AChE and butyrylcholinesterase (BuChE), indicating potential for cognitive enhancement in neurodegenerative contexts .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Receptor Binding : Compounds with piperidine structures often bind to neurotransmitter receptors, influencing cholinergic signaling pathways.
- Enzyme Interaction : By inhibiting enzymes such as AChE and urease, these compounds can modulate physiological processes related to neurotransmission and metabolic pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via reductive amination of 4-[(methylamino)methyl]piperidine with 1-phenyl-1-hydroxyacetophenone. Key steps include optimizing pH (7–9) and temperature (50–70°C) to stabilize intermediates. Catalysts like sodium triacetoxyborohydride (STAB) enhance selectivity for secondary amine formation. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) ensures >95% purity .
- Data Consideration : Reaction yields vary between 60–85% depending on solvent polarity and stoichiometric ratios (e.g., 1:1.2 amine:ketone).
Q. Which analytical techniques are critical for characterizing structural and purity parameters?
- Methodology :
- NMR : ¹H/¹³C NMR confirm regiochemistry of the piperidine ring and methylamino group (e.g., δ 2.3–2.7 ppm for N–CH₃).
- HPLC-MS : Quantify purity (>98%) using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA).
- X-ray crystallography (if crystalline): Resolves stereochemistry at the ethanol moiety .
Q. How is the compound’s biological activity assessed in preliminary studies?
- Methodology :
- In vitro : Receptor binding assays (e.g., GPCRs or sigma receptors) at 1–100 µM concentrations.
- In vivo : Rodent models for CNS activity (e.g., locomotor activity tests) with doses of 10–50 mg/kg.
- Key Finding : Structural analogs show affinity for σ-1 receptors (IC₅₀: 20–50 nM), suggesting neuropharmacological potential .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis, and what chiral resolution methods are effective?
- Methodology : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during reductive amination. Chiral HPLC (Chiralpak IA column, hexane/isopropanol) resolves enantiomers. Asymmetric catalysis (e.g., Ru-BINAP complexes) achieves >90% ee .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodology :
- Molecular docking (AutoDock Vina): Models binding to σ-1 receptor pockets (ΔG ≈ -8.5 kcal/mol).
- MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How do structural modifications (e.g., fluorination) alter pharmacological profiles?
- Methodology :
- Introduce fluorine at the phenyl ring (para position) via Suzuki coupling.
- Compare LogP (from 2.1 to 2.8) and metabolic stability (microsomal t₁/₂: 30 → 60 min).
- SAR Insight : Fluorination increases blood-brain barrier permeability by 40% .
Q. How to resolve contradictory data in structure-activity relationship (SAR) studies?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
